2-(1-methyl-1H-pyrazol-5-yl)ethanamine
Overview
Description
“2-(1-methyl-1H-pyrazol-5-yl)ethanamine” is a compound with the molecular formula C6H11N3 . It has a molecular weight of 125.17 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general synthetic procedures available for similar compounds . For instance, one method involves reacting an aldehyde with a compound, followed by dehydration to give a benzylidene intermediate. This intermediate then reacts with a second molecule through a Michael addition to afford the final product .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H11N3/c1-9-6(2-4-7)3-5-8-9/h3,5H,2,4,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is a liquid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 219.8±15.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . The compound has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .Scientific Research Applications
DNA Interaction and Cytotoxicity Studies
2-(1-methyl-1H-pyrazol-5-yl)ethanamine and its derivatives have been extensively studied for their binding interactions with DNA and their potential cytotoxic effects. For instance, copper(II) complexes of tridentate ligands, including those similar to this compound, have shown significant DNA binding propensity, indicating potential applications in therapeutic interventions and drug design. These complexes demonstrate minor structural changes in calf thymus DNA, suggesting groove and/or surface binding. Moreover, they exhibit DNA cleavage activity and have cytotoxic effects on various cancer cell lines, with IC(50) values ranging from 37 to 156 μM (Kumar et al., 2012).
Ligand Decomposition and Metal Complex Formation
The compound and its derivatives are involved in the formation of low symmetry pyrazole-based tripodal tetraamine ligands and their metal complexes. These complexes display diverse structural geometries and reactivity, which are influenced by the nature of the substituent groups in the ligand. The formation and stability of these complexes are significant for understanding the ligand's behavior in various chemical environments and their potential use in catalysis and materials science (Cubanski et al., 2013).
Catalytic Applications in Polymerization
Some derivatives of this compound, when used as ligands in copper(II) complexes, serve as pre-catalysts for the ring-opening polymerization of rac-lactide. This process is crucial for the synthesis of polylactide, a biodegradable polymer with numerous applications. The catalytic activity of these complexes results in the formation of heterotactic-enriched polylactide, indicating their potential utility in the synthesis of environmentally friendly materials with specific stereochemical configurations (Cho et al., 2019).
Antimicrobial and Antitumor Activity
This compound and its derivatives have shown promising results in antimicrobial and antitumor activity studies. For instance, novel oxadiazole and trifluoromethylpyridine derivatives related to the compound exhibited in vitro anticancer activity, with some compounds showing good potency against a panel of cell lines. The solid-state structures of these compounds were established by X-ray diffraction analyses, highlighting their potential as bioactive molecules in pharmaceutical research (Maftei et al., 2016).
Properties
IUPAC Name |
2-(2-methylpyrazol-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-9-6(2-4-7)3-5-8-9/h3,5H,2,4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBXFYZRZQPHFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
807315-40-8 | |
Record name | 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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